6-methyl-N-(propan-2-yl)pyridin-3-amine
Description
Significance and Research Trajectories within Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of organic chemistry, with its compounds forming the structural basis for a vast number of natural products, pharmaceuticals, agrochemicals, and materials. Over half of all known organic compounds are heterocyclic, and they are present in the majority of bioactive substances. nih.gov This prevalence underscores their critical role in drug design and development. rsc.org
Contemporary research in heterocyclic chemistry is characterized by several key trajectories. A major focus is the development of efficient and sustainable synthetic methodologies. Innovations such as metal-catalyzed cross-coupling reactions and multicomponent reactions have revolutionized the ability to construct complex heterocyclic architectures with high precision and yield. biu.ac.ilsemanticscholar.org These methods allow chemists to create extensive libraries of diverse molecules for biological screening.
Another significant trend is the application of heterocyclic compounds in materials science, where they are used to create organic light-emitting diodes (OLEDs), sensors, and catalysts. The inherent electronic properties of heterocyclic rings, such as the pyridine (B92270) nucleus, are leveraged to design materials with specific optical and conductive characteristics. In medicinal chemistry, pyridines are considered "privileged scaffolds" because their structure is frequently found in a wide range of clinically useful drugs approved by the FDA. rsc.org The pyridine ring's ability to form hydrogen bonds, its basicity, and its water solubility are key features that medicinal chemists exploit to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govrsc.org
Foundational Principles of Pyridine-Based Chemical Structures
Pyridine (C₅H₅N) is an aromatic heterocyclic compound structurally analogous to benzene, with one methine (=CH−) group replaced by a nitrogen atom. biu.ac.il This substitution has profound effects on the molecule's structure and reactivity.
Structure and Aromaticity: Like benzene, pyridine has a planar, hexagonal ring structure with sp²-hybridized atoms and a delocalized π-electron system containing six electrons, fulfilling Hückel's rule for aromaticity. However, the nitrogen atom is more electronegative than carbon, which leads to an uneven distribution of electron density within the ring. This results in a permanent dipole moment (2.2 debyes), with the nitrogen atom bearing a partial negative charge and the carbon atoms, particularly at the ortho (2,6) and para (4) positions, becoming electron-deficient. biu.ac.il The C–N bond lengths in pyridine are shorter than the C–C bonds, reflecting the electron-withdrawing nature of the nitrogen. biu.ac.il
Chemical Properties: The lone pair of electrons on the nitrogen atom resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system. Consequently, this lone pair is available to accept a proton, making pyridine a weak base (pKa of the conjugate acid is 5.25). This basicity is a defining characteristic, allowing pyridine to act as a ligand in coordination chemistry and as a catalyst in organic reactions.
The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, with reactions requiring harsh conditions and typically occurring at the meta (3 and 5) positions. Conversely, the ring is more reactive towards nucleophilic substitution, especially at the ortho and para positions, where the partial positive charge is greatest.
| Property | Data |
| Chemical Formula | C₅H₅N |
| Molar Mass | 79.10 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Density | 0.9819 g/mL |
| Melting Point | -41.6 °C |
| Boiling Point | 115.2 °C |
| Solubility in Water | Miscible |
| Basicity (pKa) | 5.25 (of pyridinium ion) |
Contextualization of 6-methyl-N-(propan-2-yl)pyridin-3-amine within Pyridinamine Subclasses
The compound this compound belongs to the family of N-substituted aminopyridines. This class of molecules is characterized by an amino group attached to the pyridine ring, with further substitution on the nitrogen atom. The specific placement of the amino group at the 3-position and the substituents on both the ring (6-methyl) and the exocyclic nitrogen (N-propan-2-yl, or N-isopropyl) are critical determinants of its chemical identity and potential utility.
The parent molecule, 6-methylpyridin-3-amine, is a well-characterized intermediate used in the synthesis of more complex molecules in the pharmaceutical and agricultural industries. hsppharma.com The introduction of substituents modifies the core properties of the aminopyridine scaffold:
The 6-methyl group: The addition of a methyl group to the pyridine ring can significantly alter a molecule's biological and physical properties. In drug discovery, this is often referred to as the "magic methyl" effect. nih.gov A methyl group can improve metabolic stability by blocking sites susceptible to oxidation, enhance binding affinity to biological targets through favorable hydrophobic interactions, and modulate the electronic properties of the aromatic ring. semanticscholar.orgnih.gov
The N-(propan-2-yl) group: Alkyl groups attached to an amino function, such as the isopropyl (propan-2-yl) group, play a crucial role in modulating a molecule's physicochemical properties. The isopropyl group increases the molecule's lipophilicity (fat solubility) compared to the unsubstituted amine. This can enhance its ability to cross biological membranes, a key factor in drug absorption and distribution. Furthermore, the steric bulk of the isopropyl group can influence the molecule's conformation and its interactions with biological receptors.
The specific combination of a 6-methyl and an N-isopropyl group on a pyridin-3-amine scaffold is particularly relevant in modern medicinal chemistry. This substitution pattern is found in the core structure of Sotorasib, an FDA-approved targeted cancer therapy. Sotorasib contains a 1-(4-methyl-2-propan-2-ylpyridin-3-yl) moiety, highlighting the importance of this precise arrangement for achieving high-potency and selective biological activity. The presence of this scaffold in a successful therapeutic agent underscores the value of this compound as a key building block and a subject of interest in the design of new bioactive compounds.
| Compound | 6-methylpyridin-3-amine hsppharma.com | N-isopropylaniline (Analogue) solubilityofthings.comnih.gov |
| CAS Number | 3430-14-6 | 768-52-5 |
| Molecular Formula | C₆H₈N₂ | C₉H₁₃N |
| Molar Mass | 108.14 g/mol | 135.21 g/mol |
| Appearance | Off-white to brown powder | Colorless to pale yellow liquid |
| Melting Point | 95-99 °C | -50 °C |
| Boiling Point | 238.4 °C | 202 °C |
| Density | 1.068 g/cm³ | 0.934 g/mL |
| Water Solubility | Data not available | Limited (<0.01 g/100 mL) guidechem.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-methyl-N-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-5-4-8(3)10-6-9/h4-7,11H,1-3H3 |
InChI Key |
YVFFNDFBCDWFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methyl N Propan 2 Yl Pyridin 3 Amine and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the 6-methyl-N-(propan-2-yl)pyridin-3-amine Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary strategic disconnections involve the carbon-nitrogen (C-N) bonds and the bonds forming the pyridine (B92270) ring itself.
Disconnection Strategy 1: C-N Bond Disconnection
The most direct retrosynthetic disconnection is at the secondary amine (C-N bond). This approach identifies 6-methylpyridin-3-amine and an isopropyl electrophile (e.g., 2-halopropane) or a carbonyl equivalent (acetone) as key synthons. This strategy is advantageous as it builds the final molecule from a pre-formed substituted pyridine ring.
Pathway A: N-Alkylation. This involves the direct reaction of 6-methylpyridin-3-amine with an isopropyl halide. A key challenge is controlling overalkylation, as the product secondary amine can be more nucleophilic than the starting primary amine. researchgate.net
Pathway B: Reductive Amination. A widely used and often preferred method, this involves the reaction of 6-methylpyridin-3-amine with acetone (B3395972) to form an intermediate imine, which is then reduced in situ to the target secondary amine. wikipedia.org This method offers high selectivity and typically uses milder reducing agents. nih.gov
Disconnection Strategy 2: Pyridine Ring Formation
A more convergent approach involves constructing the substituted pyridine ring from acyclic precursors. This allows for greater diversity in analogues.
Pathway C: Hantzsch-type Pyridine Synthesis. This classical method involves the condensation of a β-enamine compound, an aldehyde, and a C1 unit source to form the pyridine core. mdpi.com For the target molecule, this would require precursors that ultimately install the methyl group at the 6-position and the amine functionality at the 3-position.
Pathway D: Transition Metal-Catalyzed Cycloadditions. Modern methods employ cascade reactions, such as a copper-catalyzed cross-coupling followed by an electrocyclization and oxidation, to form highly substituted pyridines from simple starting materials like alkenylboronic acids and ketoximes. nih.gov
These disconnection strategies are summarized in the following table:
| Disconnection Strategy | Key Bonds Broken | Precursors (Synthons) | Corresponding Synthetic Reaction |
| C-N Bond Disconnection | N-(isopropyl) bond | 6-methylpyridin-3-amine + Isopropyl cation equivalent | N-Alkylation or Reductive Amination |
| Pyridine Ring Formation | C-C and C-N bonds of the ring | Acyclic carbonyls, enamines, ammonia (B1221849) source | Hantzsch Synthesis, Cycloadditions |
Optimized Synthetic Pathways: Novel Approaches and Improvements
Recent advancements in synthetic organic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of reactions used to produce molecules like this compound.
The formation of the key C-N bonds is often optimized using catalytic systems.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, particularly for attaching an amine to a heteroaryl ring. acsgcipr.orgwikipedia.org In a synthesis of the target molecule, one could envision coupling isopropylamine (B41738) with a 3-halo-6-methylpyridine derivative. The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand. libretexts.org Different generations of ligands have been developed to improve reaction scope and efficiency. wikipedia.org
Reductive Amination Catalysts: While classical reductive amination uses stoichiometric reducing agents like sodium triacetoxyborohydride, modern approaches utilize catalytic hydrogenation. wikipedia.org This involves a metal catalyst (e.g., Pd, Pt, Ni) and hydrogen gas, offering a greener alternative with water as the only byproduct.
A comparison of these catalytic approaches is presented below:
| Catalytic Method | Reaction Type | Key Reactants | Catalyst/Ligand System | Advantages |
| Buchwald-Hartwig Amination | Cross-coupling | 3-Halo-6-methylpyridine + Isopropylamine | Pd(0) or Pd(II) precursor + Phosphine ligand (e.g., BINAP, dppf) | Broad substrate scope, high functional group tolerance. wikipedia.org |
| Catalytic Reductive Amination | Condensation-Reduction | 6-Methylpyridin-3-amine + Acetone | H₂ gas + Metal catalyst (e.g., Pd/C, Raney Ni) | High atom economy, environmentally benign. wikipedia.org |
Green chemistry aims to reduce the environmental impact of chemical processes. In the context of synthesizing the title compound, several principles can be applied:
Atom Economy: Catalytic reductive amination is highly atom-economical as most atoms from the reactants are incorporated into the final product. wikipedia.org
Use of Safer Solvents: Traditional cross-coupling reactions often use solvents like 1,4-dioxane. acsgcipr.org Green chemistry encourages the use of more benign alternatives such as ethanol, water, or 2-methyltetrahydrofuran.
Catalysis: The use of catalysts, as discussed in the previous section, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. wikipedia.org
One-Pot Reactions: Combining multiple synthetic steps into a single procedure, such as a sequential deprotection/reductive amination, can reduce waste, energy consumption, and purification steps. nih.gov
Solid-phase synthesis and flow chemistry are advanced techniques that offer significant advantages for the rapid synthesis and optimization of pyridinamine libraries.
Solid-Phase Synthesis: In this approach, one of the starting materials (e.g., an aminopyridine core) is attached to a solid support (resin). Reagents are then passed over the resin to build the molecule in a stepwise fashion. This technique simplifies purification, as excess reagents and byproducts are simply washed away. It is particularly useful for generating a library of analogues by splitting the resin and reacting it with different building blocks.
Flow Chemistry: This involves performing reactions in a continuous stream through a reactor (e.g., a heated tube or microreactor) rather than in a traditional batch flask. Flow chemistry offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. For the synthesis of this compound, a flow reactor could be used for the N-alkylation or reductive amination step, potentially reducing reaction times from hours to minutes.
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomerically Pure Analogues
While this compound itself is achiral, analogues possessing stereocenters are of significant interest in medicinal chemistry. Chirality could be introduced, for example, by replacing the isopropyl group with a chiral substituent like a (butan-2-yl) group.
Stereoselective Synthesis: This involves creating a specific stereoisomer directly. One approach is to use a chiral starting material, such as a chiral amine or a chiral ketone, in a reductive amination reaction. Alternatively, asymmetric catalysis can be employed, where a chiral catalyst guides the reaction to preferentially form one enantiomer over the other.
Chiral Resolution: This technique separates a racemic mixture (a 1:1 mixture of enantiomers) into its individual components.
Classical Resolution: Involves reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which have different physical properties and can be separated by crystallization.
Chiral Chromatography: Utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate enantiomers based on their differential interactions with the CSP.
Scale-Up Considerations and Process Chemistry of this compound Production
Transitioning a synthetic route from a laboratory scale (milligrams to grams) to industrial production (kilograms to tons) presents numerous challenges. Process chemistry focuses on developing safe, efficient, robust, and economically viable manufacturing processes.
Key considerations for the scale-up of this compound synthesis include:
Cost of Goods (COGs): The cost of starting materials, reagents, catalysts, and solvents is a primary factor. Routes utilizing inexpensive and readily available precursors are preferred.
Safety: Exothermic reactions, the use of hazardous reagents (e.g., pyrophoric bases, toxic solvents), or the generation of gaseous byproducts require careful engineering controls and risk assessment. For instance, catalytic hydrogenation with H₂ gas requires specialized equipment to handle the flammable gas safely.
Process Robustness: The reaction must be reliable and give consistent yields and purity even with slight variations in reaction conditions or raw material quality.
Throughput and Cycle Time: The efficiency of the process, including reaction time, workup, and purification, determines the amount of product that can be made in a given time. Flow chemistry can offer significant advantages in throughput.
Purification: Crystallization is often the preferred method for purification on a large scale due to its efficiency and lower cost compared to chromatography. Developing a reliable crystallization procedure is a critical aspect of process development.
The table below outlines some scale-up considerations for two potential synthetic routes.
| Parameter | Route 1: Reductive Amination | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 6-methylpyridin-3-amine, Acetone | 3-bromo-6-methylpyridine, Isopropylamine |
| Reagents/Catalysts | NaBH(OAc)₃ or H₂/Pd/C | Palladium catalyst, phosphine ligand, strong base (e.g., NaOtBu) |
| Potential Hazards | Handling of borohydrides or flammable H₂ gas | Cost and toxicity of palladium, handling of air-sensitive ligands and pyrophoric bases |
| Workup/Purification | Standard aqueous workup, potential for crystallization or distillation | Removal of metal catalyst residues is critical, often requiring specific workup procedures |
| Economic Viability | Generally high, uses inexpensive reagents | Can be higher due to the cost of the catalyst and ligand |
Theoretical and Computational Chemistry of 6 Methyl N Propan 2 Yl Pyridin 3 Amine
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are instrumental in elucidating the electronic characteristics that govern the chemical behavior of 6-methyl-N-(propan-2-yl)pyridin-3-amine. These studies offer a predictive lens into the molecule's stability, reactivity, and aromaticity.
Density Functional Theory (DFT) is a robust computational method for determining the ground-state properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict its optimized geometry, bond lengths, bond angles, and electronic charge distribution. nih.govresearchgate.net
The presence of the electron-donating methyl and N-isopropylamino groups on the pyridine (B92270) ring is expected to influence its geometry. The C-N bond of the aminopyridine moiety will likely exhibit some degree of double bond character due to the delocalization of the nitrogen lone pair into the aromatic system. The calculated ground state properties provide a foundational understanding of the molecule's intrinsic stability and electronic nature. tandfonline.com
Table 1: Predicted Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| Total Energy | Specific value dependent on computational level |
| Dipole Moment | Moderate, due to the presence of heteroatoms and amine group |
Note: The values in this table are predictive and would require specific DFT calculations for precise determination.
Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.comlibretexts.orgresearchgate.net The energy and spatial distribution of these orbitals dictate how the molecule interacts with other chemical species.
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich aminopyridine ring, particularly on the nitrogen atom of the amino group and the pi-system of the ring. This indicates that the molecule will likely act as a nucleophile or an electron donor in chemical reactions. Conversely, the LUMO is expected to be distributed over the pyridine ring, representing the region most susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electron-donating substituents on the pyridine ring are expected to raise the energy of the HOMO and slightly alter the LUMO energy, likely resulting in a moderately reactive molecule. tandfonline.com
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Orbital | Predicted Energy Level (eV) | Primary Localization |
|---|---|---|
| HOMO | -5.5 to -6.5 | Aminopyridine Ring (N atom and π-system) |
| LUMO | -0.5 to 0.5 | Pyridine Ring (π*-system) |
Note: These energy values are estimations based on similar substituted pyridine systems and can vary with the computational method.
The aromaticity of the pyridine ring in this compound can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), the Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). rsc.org These indices provide insight into the extent of electronic delocalization and, consequently, the aromatic character of the ring.
The presence of substituents can modulate the aromaticity of the pyridine ring. Electron-donating groups, like the amino and methyl groups, can either increase or decrease aromaticity depending on their position and the specific index being considered. nih.gov It is anticipated that these substituents will lead to some degree of bond length alternation compared to unsubstituted pyridine, which would be reflected in the HOMA index. The NICS values, calculated at the center of the ring, would likely indicate a slightly altered ring current compared to pyridine itself. rsc.orgdtu.dk
Table 3: Predicted Aromaticity Indices for the Pyridine Ring of this compound
| Aromaticity Index | Predicted Value Range | Interpretation |
|---|---|---|
| HOMA | 0.8 - 0.95 | High degree of aromaticity, with some deviation from ideal benzene. |
| NICS(0) | -8 to -12 ppm | Indicates significant diatropic ring current, characteristic of aromatic systems. |
Note: These values are estimations based on computational studies of substituted pyridines.
Conformational Analysis and Potential Energy Surface Mapping of this compound
The flexibility of the N-isopropyl group necessitates a thorough conformational analysis to identify the most stable arrangements of the molecule and the energy barriers between them.
Aminopyridines can exist in different tautomeric forms, primarily the amino and imino forms. nih.govnih.govpsu.eduresearchgate.net For this compound, the equilibrium between the amine tautomer and the corresponding imine tautomer is of interest. Computational studies on similar aminopyridines have consistently shown that the amino form is significantly more stable. nih.govresearchgate.net Therefore, it is highly probable that this compound exists predominantly in its amino tautomeric form under standard conditions. The relative energies of the possible tautomers can be calculated to quantify this preference.
Intramolecular interactions, such as steric hindrance between the isopropyl group and the hydrogen atom at the C2 or C4 position of the pyridine ring, will play a significant role in determining the preferred conformation. The most stable conformer will likely adopt a geometry that minimizes these steric clashes. Stabilization may also arise from weak intramolecular hydrogen bonds or other non-covalent interactions, which can be identified and quantified through computational analysis. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool to understand the behavior of molecules in solution, providing insights into solvent interactions and conformational dynamics. For this compound, MD simulations would be crucial in elucidating how the solvent environment influences its structure and flexibility.
Solvent Effects: The polarity of the solvent is expected to play a significant role in the behavior of this compound. In polar protic solvents like water or methanol, the primary amine group and the pyridine nitrogen can act as hydrogen bond acceptors, while the N-H group of the amine can act as a hydrogen bond donor. MD simulations of similar aminopyridine systems in aqueous solutions have shown that water molecules form a structured solvation shell around the polar groups, influencing the molecule's orientation and interactions. nyu.edu The presence of the methyl and isopropyl groups, being nonpolar, would likely lead to a localized hydrophobic hydration effect, where water molecules arrange to maximize hydrogen bonding with each other around these nonpolar moieties.
In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the hydrogen bond donating capacity of the solvent is absent. However, strong dipole-dipole interactions between the solvent and the polar regions of this compound would still be significant. In nonpolar solvents like hexane (B92381) or toluene, the molecule would likely adopt a more compact conformation to minimize the exposure of its polar groups to the nonpolar environment.
Dynamic Behavior: The N-(propan-2-yl) group introduces a degree of conformational flexibility to the molecule. MD simulations would reveal the rotational dynamics around the C-N bond connecting the isopropyl group to the pyridine ring. The energy barrier for this rotation would be influenced by steric hindrance from the adjacent methyl group and interactions with the solvent. Studies on similar N-alkylated aromatic amines have shown that the conformational preferences and rotational dynamics are sensitive to the solvent environment. nih.gov
Furthermore, MD simulations can provide information on the dynamics of the entire molecule, including translational and rotational diffusion, which are important for understanding its transport properties in solution. The aggregation behavior of the molecule in different solvents could also be investigated, particularly the potential for π-stacking interactions between the pyridine rings of adjacent molecules. rsc.org
A hypothetical summary of solvent effects on the dynamic behavior of this compound, based on general principles and studies of related molecules, is presented in the table below.
| Solvent Type | Expected Dominant Interactions | Predicted Dynamic Behavior |
| Polar Protic (e.g., Water) | Hydrogen bonding, Dipole-dipole | Structured solvation shell, potentially slower rotational dynamics of the N-(propan-2-yl) group due to hydrogen bonding with the amine. |
| Polar Aprotic (e.g., DMSO) | Dipole-dipole | Less structured solvation compared to protic solvents, potentially faster rotational dynamics of the N-(propan-2-yl) group. |
| Nonpolar (e.g., Hexane) | van der Waals forces | Tendency for intramolecular interactions to be favored, potentially leading to a more compact conformation. |
Prediction of Spectroscopic Signatures using Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict various spectroscopic signatures of molecules with a high degree of accuracy. acs.orgresearchgate.netnih.gov
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using DFT calculations. The chemical shifts are sensitive to the electronic environment of each nucleus. The electron-donating nature of the amino and methyl groups, and the electron-withdrawing nature of the pyridine ring nitrogen, will all influence the chemical shifts of the ring protons and carbons. The table below presents predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from computational data of related aminopyridines and methylpyridines. stenutz.eu
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | ~7.8 | - |
| Pyridine-H4 | ~7.0 | - |
| Pyridine-H5 | ~6.8 | - |
| Methyl-H | ~2.4 | - |
| Isopropyl-CH | ~3.6 | - |
| Isopropyl-CH₃ | ~1.2 | - |
| Pyridine-C2 | - | ~145 |
| Pyridine-C3 | - | ~135 |
| Pyridine-C4 | - | ~120 |
| Pyridine-C5 | - | ~115 |
| Pyridine-C6 | - | ~155 |
| Methyl-C | - | ~20 |
| Isopropyl-CH | - | ~50 |
| Isopropyl-CH₃ | - | ~23 |
Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the infrared (IR) and Raman spectra of molecules by calculating their vibrational frequencies. researchgate.netresearchgate.netnih.gov The predicted IR and Raman spectra for this compound would exhibit characteristic peaks corresponding to the vibrations of its functional groups. Key predicted vibrational frequencies are summarized in the table below, based on studies of similar molecules. researchgate.netnih.gov
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | 3300-3500 | Medium | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-3000 | Strong | Medium |
| C=C/C=N Ring Stretch | 1400-1600 | Strong | Strong |
| N-H Bend | 1550-1650 | Medium | Weak |
| C-H Bend (Methyl/Isopropyl) | 1350-1470 | Medium | Medium |
| C-N Stretch | 1200-1350 | Strong | Medium |
UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent DFT (TD-DFT). mdpi.commdpi.comresearchgate.net The spectrum is expected to show absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions within the pyridine ring. The amino and methyl substituents are likely to cause a red shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine. The predicted absorption maxima (λmax) based on TD-DFT calculations of related aminopyridines are presented below.
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π-π | ~280-300 | Methanol |
| n-π | ~320-340 | Methanol |
Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Methyl N Propan 2 Yl Pyridin 3 Amine
Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Techniques
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound like 6-methyl-N-(propan-2-yl)pyridin-3-amine. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.
Expected ¹H and ¹³C NMR Spectral Data:
Based on the structure, the following proton (¹H) and carbon (¹³C) environments are anticipated. The chemical shifts (δ) are predicted based on standard values for similar chemical environments.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N (pyridine) | - | - |
| 2 | C (pyridine) | - | ~145 |
| 3 | C (pyridine) | - | ~130 |
| 4 | H (pyridine) | ~7.0-7.2 (d) | ~120 |
| 5 | H (pyridine) | ~7.5-7.7 (d) | ~135 |
| 6 | C (pyridine) | - | ~150 |
| 7 | C (methyl) | ~2.4 (s) | ~20 |
| 8 | N (amine) | ~4.0-5.0 (br s) | - |
| 9 | C (isopropyl CH) | ~3.5-3.7 (sept) | ~45 |
| 10 | C (isopropyl CH₃) | ~1.2 (d) | ~22 |
Note: 'd' denotes a doublet, 's' a singlet, 'sept' a septet, and 'br s' a broad singlet. The exact chemical shifts and coupling constants would need to be determined experimentally.
To confirm the atomic connectivity, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the isopropyl methine proton (H9) and the isopropyl methyl protons (H10). Additionally, coupling between the aromatic protons on the pyridine (B92270) ring (H4 and H5) would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on their attached protons. For example, the proton signal at ~2.4 ppm would correlate with the carbon signal at ~20 ppm, confirming the assignment of the methyl group at position 6.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of atoms, which is critical for understanding the molecule's conformation. For this compound, these experiments could reveal the preferred orientation of the N-isopropyl group relative to the pyridine ring. For example, spatial correlations might be observed between the isopropyl methine proton (H9) and the pyridine proton at position 4 (H4), which would help to define the conformational preferences around the C3-N8 bond.
Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₉H₁₄N₂), providing strong evidence for the compound's identity.
Interactive Table: Expected HRMS Data
| Formula | Calculated Exact Mass | Observed Mass |
| C₉H₁₄N₂ | 150.1157 | To be determined experimentally |
In an MS/MS experiment, the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For this compound, characteristic fragmentation pathways would be expected.
Plausible Fragmentation Pathways:
Loss of a methyl group: Fragmentation could involve the loss of a methyl radical (•CH₃) from the isopropyl group, resulting in a prominent fragment ion.
Loss of a propyl group: Cleavage of the C-N bond connecting the isopropyl group to the amine could lead to the loss of a propyl radical.
Ring fragmentation: The pyridine ring itself could undergo fragmentation, although this would likely require higher energy.
Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, and C=C and C=N bonds of the pyridine ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would be useful for characterizing the pyridine core.
Interactive Table: Expected Vibrational Spectroscopy Data
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| N-H stretch (amine) | ~3300-3500 (broad) | Weak |
| C-H stretch (aromatic) | ~3000-3100 | Strong |
| C-H stretch (aliphatic) | ~2850-2960 | Strong |
| C=C/C=N stretch (aromatic ring) | ~1400-1600 | Strong |
| C-N stretch | ~1200-1350 | Medium |
Correlating Vibrational Modes with Specific Functional Groups and Conformations
In the absence of experimental spectra for this compound, a predictive analysis based on known group frequencies for similar molecules can be hypothesized. For instance, the N-H stretching vibration would be expected in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would likely appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and isopropyl groups would be observed just below 3000 cm⁻¹. Bending vibrations for these groups would be found in the fingerprint region (below 1500 cm⁻¹). However, without empirical data, these remain theoretical attributions.
Theoretical Validation of Experimental Spectra
A standard practice in modern chemical analysis is the use of computational methods, such as Density Functional Theory (DFT), to calculate theoretical vibrational spectra. These theoretical spectra are then compared with experimental data to validate spectral assignments and gain a more profound understanding of the molecule's vibrational behavior. This process allows for the confident assignment of complex vibrational modes that may arise from the coupling of different motions within the molecule. Unfortunately, no published studies detailing such a theoretical validation for this compound could be identified.
X-ray Crystallography: Solid-State Structure and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides invaluable information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which in turn governs many of the material's bulk properties.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
For a chiral molecule, single-crystal X-ray diffraction can be used to determine its absolute configuration. Furthermore, this technique reveals the intricate network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing. An analysis of the crystal structure of this compound would be expected to identify hydrogen bonding involving the secondary amine and the nitrogen atom of the pyridine ring, which are common motifs in related structures. Regrettably, no crystallographic data for this compound has been deposited in crystallographic databases or published in the scientific literature.
Co-crystallization Strategies and Supramolecular Assembly Applications
The study of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a burgeoning field in crystal engineering and pharmaceutical sciences. The functional groups present in this compound, namely the hydrogen bond donor (N-H) and acceptors (pyridine nitrogen), make it a potential candidate for co-crystallization with other molecules, such as carboxylic acids. This could lead to the formation of novel supramolecular assemblies with tailored properties. While general principles of co-crystallization of aminopyridines are well-established, specific studies involving this compound are absent from the current body of scientific work.
Chemical Reactivity and Transformation Mechanisms of 6 Methyl N Propan 2 Yl Pyridin 3 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 6-methyl-N-(propan-2-yl)pyridin-3-amine possesses distinct electronic characteristics that dictate its susceptibility to substitution reactions. The ring nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene. However, the presence of the amino group at the 3-position and the methyl group at the 6-position, both being electron-donating groups, counteracts this deactivation and directs incoming electrophiles.
Electrophilic Substitution: Electrophilic aromatic substitution on pyridine is generally difficult but is facilitated by activating groups. quora.com The amino and methyl groups in this compound activate the ring, with the amino group being a particularly strong activator. The substitution is predicted to occur at the positions ortho and para to the amino group (positions 2 and 4).
A common strategy to achieve regioselective electrophilic substitution on aminopyridines involves a directed ortho-lithiation. acs.org By first protecting the amino group, for instance as a pivaloylamide or a carbamate, deprotonation can be directed to a specific adjacent position on the ring using a strong base like n-butyllithium. Subsequent reaction with an electrophile introduces a substituent at that specific site. For example, N-Boc-3-aminopyridine can be lithiated at the 4-position, followed by halogenation to yield N-Boc-3-amino-4-halopyridines. nih.gov A similar strategy could be applied to this compound to achieve substitution at the 2 or 4-positions.
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2, 4, and 6-positions, especially if a good leaving group is present. While the target molecule itself does not have an intrinsic leaving group, derivatives such as halopyridines are excellent substrates for SNAr reactions. For instance, 3-nitropyridines can undergo vicarious nucleophilic substitution, where amination occurs at the 6-position. rsc.org Similarly, methoxy (B1213986) groups can be displaced by amines in the presence of sodium hydride and lithium iodide. ntu.edu.sg The displacement of a cyano group by lithium amides has also been reported for cyanopyridines. researchgate.net These examples illustrate that if a suitable leaving group were installed on the this compound framework, it would readily undergo nucleophilic substitution.
Oxidation and Reduction Pathways of the Amine and Pyridine Moieties
The amine and pyridine functionalities within this compound can undergo distinct oxidation and reduction reactions.
Oxidation: The pyridine ring nitrogen can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. quora.com The secondary amine group can also be oxidized, potentially leading to hydroxylamines or nitrones under specific conditions. Studies on the oxidation of 3-aminopyridine (B143674) with peroxomonophosphoric acid have shown that it can be converted to 3,3′-azoxypyridine, demonstrating a pathway involving the exocyclic amino group. chemicalbook.com
Reduction: The pyridine ring is aromatic and thus resistant to reduction. Catalytic hydrogenation of the pyridine ring to a piperidine (B6355638) ring is possible but typically requires high pressure, high temperature, and potent catalysts like platinum oxide or rhodium. The reduction of nitropyrimidine intermediates to the corresponding aminopyrimidine is a common step in multi-step syntheses, often achieved using catalysts like palladium on carbon or reducing agents like stannous chloride. google.com These methods highlight potential pathways for the reduction of nitro-derivatives of the title compound.
Acid-Base Properties and Protonation States of this compound
The molecule possesses two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic secondary amine nitrogen. The relative basicity of these sites determines the protonation state of the molecule at a given pH.
Generally, the pyridine ring nitrogen is more basic than the exocyclic amino group in aminopyridines. The pKa of pyridine is approximately 5.2. reddit.com The presence of electron-donating groups, such as the methyl and isopropylamino groups, is expected to increase the electron density on the ring nitrogen, thereby increasing its basicity. For 3-aminopyridine, the predicted pKa for the protonated ring nitrogen is around 5.7. reddit.com In contrast, the lone pair on the exocyclic nitrogen is delocalized into the aromatic system to a lesser extent than in aniline, but its basicity is still lower than the ring nitrogen. The calculated pKa for the protonated amino group of 3-aminopyridine is very low, around -1, indicating it is a much weaker base. reddit.com Therefore, in an acidic medium, this compound will preferentially protonate at the pyridine ring nitrogen.
| Compound/Functional Group | Protonated Site | Estimated pKa | Reference |
|---|---|---|---|
| Pyridine | Ring Nitrogen | ~5.2 | reddit.com |
| 3-Aminopyridine | Ring Nitrogen | ~5.7 | reddit.com |
| 3-Aminopyridine | Amino Group | ~ -1 | reddit.com |
Metal Coordination Chemistry and Ligand Properties
Aminopyridine derivatives are versatile ligands in coordination chemistry, capable of binding to metal centers. researchgate.net this compound can act as a monodentate ligand, coordinating primarily through the more basic pyridine ring nitrogen atom. The exocyclic amino group is a weaker coordination site but can participate in forming hydrogen-bonded supramolecular structures. elsevierpure.comresearchgate.net
Research on 3-aminopyridine complexes with transition metals such as Cu(II), Co(II), Ni(II), and Cd(II) demonstrates its ability to form stable coordination compounds. elsevierpure.comnih.govscirp.org In these complexes, 3-aminopyridine typically acts as a terminal or a bridging ligand. For example, a copper complex, [Cu(3-aminopyridine)₂(NCS)₂], exhibits a square planar geometry with the 3-aminopyridine ligands coordinated through the ring nitrogen. nih.gov It is expected that this compound would form analogous complexes, with the steric bulk of the isopropyl and methyl groups influencing the coordination geometry and the stability of the resulting complex. vot.pl
| Metal Center | Ligand | Bond | Bond Length (Å) | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| Cu(II) | 3-Aminopyridine | Cu-N (pyridine) | 2.013(6) | Square Planar | nih.gov |
| Cu(II) | Isothiocyanate | Cu-N (NCS) | 1.963(7) | Square Planar | nih.gov |
Photochemical Transformations and Photoreactivity Studies
The study of photochemical reactions involving pyridine derivatives has led to novel synthetic methodologies. While specific studies on this compound are not prevalent, research on related structures provides insight into potential photoreactivity.
A notable example is the photochemical C3-amination of pyridines. nih.gov This method involves the reaction of a Zincke imine intermediate with an amidyl radical generated photochemically from N-aminopyridinium salts. This process allows for the regioselective installation of an amino group at the C3 position of the pyridine ring under mild conditions. nih.gov Furthermore, the photochemical synthesis of imidazopyridines, an important scaffold in medicinal chemistry, has been developed using visible light photocatalysis. nih.gov These studies suggest that the pyridine core of this compound could be susceptible to photochemical transformations, potentially leading to the formation of more complex heterocyclic systems or further functionalization of the ring.
Derivatization Strategies for Functional Group Modification and Extension
The functional groups of this compound—the secondary amine, the pyridine ring, and the methyl group—offer multiple sites for derivatization.
Amine Modification: The secondary amine can be readily acylated with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides. It can also be protected with groups like tert-butoxycarbonyl (Boc) to modulate its reactivity and direct reactions to other parts of the molecule. nih.gov
Ring Functionalization: As discussed, electrophilic substitution can be achieved following protection of the amine and directed lithiation. nih.gov This allows for the introduction of halogens, alkyl, or other functional groups onto the pyridine ring.
Methyl Group Modification: The methyl group can be a handle for further derivatization. For example, it can potentially be halogenated under radical conditions or oxidized to a carboxylic acid.
Cyclization Reactions: Aminopyridines are key precursors for the synthesis of fused heterocyclic systems. For instance, 3-amino-4-methylpyridines can undergo an electrophilic [4+1]-cyclization with reagents like trifluoroacetic anhydride (B1165640) to form 6-azaindoles. chemrxiv.org This type of reaction could be a viable strategy for extending the molecular framework of this compound into more complex, bicyclic structures.
Structure Activity Relationship Sar Theories and Computational Approaches for 6 Methyl N Propan 2 Yl Pyridin 3 Amine Derivatives
Ligand-Based and Receptor-Based SAR Modeling Methodologies
SAR modeling can be broadly categorized into two main approaches: ligand-based and receptor-based methods. The choice of method often depends on the availability of structural information for the biological target.
Ligand-Based SAR: This approach is utilized when the three-dimensional structure of the target receptor is unknown. It relies on the analysis of a set of molecules with known activities to derive a model that explains their common structural features required for bioactivity. youtube.com The fundamental principle is that molecules with similar structures are likely to have similar biological activities. Techniques under this category involve superimposing a group of active molecules to identify common chemical characteristics that are essential for their function. nih.gov
Receptor-Based SAR: When the 3D structure of the biological target (e.g., a protein or enzyme) is available, receptor-based methods can be employed. These methods, such as molecular docking, simulate the interaction between the ligand and the receptor's binding site. springernature.com This allows for a detailed investigation of the binding mode and the key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This structural information is invaluable for designing new ligands with improved affinity and selectivity. nih.gov
Pharmacophore Elucidation and Feature Mapping for Pyridinamine Ligands
Pharmacophore modeling is a central component of ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. youtube.com
For pyridinamine ligands, a pharmacophore model is typically generated by aligning a set of active compounds and identifying the common chemical features responsible for their activity. nih.gov These features often include:
Hydrogen Bond Acceptors
Hydrogen Bond Donors
Aromatic Rings
Hydrophobic Groups
Positive and Negative Ionizable centers
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for new, structurally diverse compounds that match the pharmacophoric features and are therefore likely to be active. science.govresearchgate.net Studies on various pyridine (B92270) derivatives have shown that features like hydrogen bond acceptors, aromatic centers, and hydrophobic regions are often crucial for their biological activity. nih.govresearchgate.net
| Pharmacophore Feature | Description | Potential Role in Pyridinamine Ligands |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atom in the pyridine ring is a key HBA. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The amine group (-NH) is a primary HBD. |
| Aromatic Ring (AR) | A flat, cyclic, conjugated system. | The pyridine ring provides a scaffold for π-π stacking interactions with aromatic residues in a receptor. |
| Hydrophobic Group (HY) | A nonpolar group that avoids water. | The methyl and propan-2-yl groups contribute to hydrophobic interactions within the binding pocket. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com This allows for the prediction of the activity of new, unsynthesized compounds.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. chemrevlett.com For derivatives of 6-methyl-N-(propan-2-yl)pyridin-3-amine, these descriptors would be calculated for each analogue in a dataset. Descriptors are typically grouped into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for understanding interactions involving charge transfer. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, volume, and surface area. They help to define the necessary spatial arrangement for a ligand to fit into a binding site. researchgate.net
Lipophilic Descriptors: These quantify the hydrophobicity of a molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common. Lipophilicity is critical for a molecule's ability to cross cell membranes and interact with hydrophobic pockets in a receptor. researchgate.net
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Dipole Moment | Describes the polarity of the molecule. |
| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons. |
| Steric | Molecular Weight | Indicates the size of the molecule. |
| Steric | Solvent-Accessible Surface Area | Measures the surface area that can interact with a solvent. researchgate.net |
| Lipophilic | LogP | Quantifies the hydrophobicity of the molecule. researchgate.net |
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous statistical validation is essential. chemrevlett.com The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov
Key statistical metrics used for validation include:
Correlation Coefficient (r² or R²): This value indicates the goodness of fit of the model for the training set. A value closer to 1.0 suggests a stronger correlation between the descriptors and the activity. nih.gov
Cross-Validated Correlation Coefficient (q²): This is a more robust measure of the model's predictive ability, often determined using a leave-one-out (LOO) cross-validation technique. High q² values (typically > 0.5) indicate good internal predictivity. nih.gov
External Validation (R²pred): The model's ability to predict the activity of the external test set compounds is a crucial indicator of its real-world utility. nih.gov
F-statistic: This tests the statistical significance of the regression model. researchgate.net
Satisfactory statistical results for these parameters suggest that the developed QSAR model is reliable and can be used to guide the design of new derivatives. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Hypotheses
Molecular docking and molecular dynamics (MD) simulations are powerful receptor-based computational tools that provide detailed insights into how a ligand binds to its target protein. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. mdpi.com Docking studies on pyridine derivatives have often identified key amino acid residues involved in binding, such as through hydrogen bonds with residues like Asp, Asn, and Gln, or π-π stacking interactions with Phe and His. nih.govnih.gov
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net Starting from the docked pose, an MD simulation calculates the trajectory of atoms and molecules, providing information on the stability of the complex, the flexibility of the ligand and protein, and the persistence of key interactions. nih.govyoutube.com Analysis of RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) from MD simulations can confirm the stability of the binding and identify flexible regions of the complex. researchgate.net
Design Principles for Novel Analogues of this compound
Based on the computational methodologies described, several design principles can be formulated for creating novel analogues of this compound with potentially enhanced activity.
Scaffold Modification: The pyridine ring is a core structural element. Introducing substituents at different positions can modulate the electronic properties and steric profile of the molecule. Insights from QSAR models can guide the selection of substituents (e.g., electron-withdrawing or electron-donating groups) to improve activity. nih.gov
Bioisosteric Replacement: The methyl or propan-2-yl groups can be replaced with other functional groups of similar size and electronic properties (bioisosteres). This can lead to improved binding affinity, selectivity, or metabolic stability without drastically altering the core structure.
Exploiting Key Interactions: Information from pharmacophore models and docking studies can be used to design analogues that enhance key interactions with the target receptor. For example, if a hydrogen bond is identified as crucial, analogues can be designed to strengthen this interaction.
Optimizing Physicochemical Properties: QSAR models can predict how changes in the structure will affect properties like lipophilicity (LogP) and solubility. Analogues can be designed to have an optimal balance of these properties for better absorption and distribution. researchgate.net
Structure-Based Design: If the target structure is known, novel fragments can be added to the core scaffold to form new interactions with unoccupied pockets in the binding site, a strategy known as fragment-based growing or linking. nih.gov
By integrating these computational approaches, the design of novel analogues becomes a more targeted and efficient process, increasing the probability of discovering compounds with superior biological profiles.
Explorations into the Mechanistic Basis of Biological Activity of 6 Methyl N Propan 2 Yl Pyridin 3 Amine Pre Clinical & Theoretical
Investigation of Molecular Targets and Binding Affinities (In Vitro and Theoretical Studies)
Currently, there is a notable absence of published in vitro or theoretical studies specifically investigating the molecular targets and binding affinities of 6-methyl-N-(propan-2-yl)pyridin-3-amine. While the broader class of pyridine (B92270) derivatives has been extensively studied for diverse biological activities, direct experimental data for this specific compound remains unavailable. However, based on the structural characteristics of this compound, which features a substituted pyridine ring, it is plausible that its molecular interactions could be similar to other researched aminopyridines.
Theoretical docking studies on structurally related pyridine derivatives have suggested potential interactions with various biological macromolecules. For instance, Schiff bases derived from aminopyridines have been evaluated for their binding affinity to bacterial proteins. nih.govnih.gov One such study on a Schiff base ligand synthesized from 6-methoxypyridin-3-amine demonstrated considerable binding affinity with bacterial proteins, highlighting the role of hydrogen bonding and hydrophobic interactions. nih.govnih.gov
Furthermore, other pyridine-containing compounds have been identified as ligands for a range of receptors and enzymes. For example, certain aminopyridine derivatives have shown affinity for sigma receptors (σ1 and σ2), which are implicated in neurological disorders. Additionally, some have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles revealed high affinity for σ1 receptors.
Given the structural similarities, it is hypothesized that this compound might also interact with such targets. The presence of the pyridine nitrogen and the secondary amine group could facilitate hydrogen bonding, while the methyl and isopropyl groups could engage in hydrophobic interactions within a target's binding pocket. However, without specific experimental data, these remain theoretical considerations.
Interactive Data Table: Theoretical Molecular Targets for Structurally Similar Pyridine Derivatives
| Compound Class | Potential Molecular Target(s) | Type of Interaction |
| Aminopyridine Schiff Bases | Bacterial Proteins | Hydrogen Bonding, Hydrophobic Interactions |
| Polyfunctionalized Pyridines | Sigma Receptors (σ1/σ2), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Not specified in detail |
| Iodinated Pyridine Analogs | Norepinephrine (B1679862) Transporter (NET) | High-affinity binding |
Enzymatic Inhibition or Modulation Studies (Cell-Free and In Vitro Systems)
There is currently no publicly available research from cell-free or in vitro studies that specifically details the enzymatic inhibition or modulation activities of this compound. The potential for this compound to interact with and modulate the activity of enzymes can be inferred from studies on structurally analogous compounds.
For example, a related compound, (6-Methylpyridin-2-yl)methylamine, has been investigated for its potential to inhibit monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine. The inhibitory activity of such compounds often stems from the propargylamine (B41283) moiety, which can form a covalent adduct with the enzyme's flavin cofactor. While this compound lacks this specific functional group, the pyridine core is a common scaffold in many enzyme inhibitors.
Furthermore, derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide are known inhibitors of Bcr-Abl tyrosine kinase, an enzyme implicated in certain types of leukemia. This highlights the potential for pyridine-containing compounds to act as kinase inhibitors.
Without direct experimental evidence, any discussion on the enzymatic interactions of this compound is speculative. Future research utilizing cell-free enzymatic assays would be necessary to determine if this compound exhibits any inhibitory or modulatory effects on specific enzymes.
Receptor Agonism/Antagonism Hypotheses and Signaling Pathway Interactions (In Vitro Cellular Models)
Specific data from in vitro cellular models to support any hypotheses of receptor agonism or antagonism for this compound are not available in the current scientific literature. The interaction of this compound with signaling pathways remains uninvestigated.
However, the pyridine scaffold is a well-established pharmacophore in numerous receptor ligands. For instance, the neonicotinoid class of insecticides, which are structurally related to pyridines, act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. The 6-chloropyridinyl moiety, in particular, is crucial for binding to these receptors. This agonistic action leads to overstimulation of the insect nervous system.
Additionally, certain pyridine derivatives have been explored for their effects on other receptor systems. For example, (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropan-1-amine has been identified as a high-affinity probe for the norepinephrine transporter (NET), indicating an interaction with neurotransmitter reuptake systems. nih.gov
Based on these precedents, it is conceivable that this compound could potentially interact with various receptor systems. The specific nature of this interaction, whether agonistic or antagonistic, would depend on the precise fit of the molecule within the receptor's binding site and its ability to induce a conformational change. Elucidating any such activity would require targeted screening in in vitro cellular models expressing specific receptors of interest.
Cell-Based Assays for Mechanistic Pathway Elucidation (excluding efficacy, toxicity, or human clinical data)
As of now, there are no published cell-based assays aimed at elucidating the mechanistic pathways affected by this compound. Research in this area is necessary to understand the cellular and molecular events that may be triggered by this compound.
Hypothetically, should this compound exhibit biological activity in initial screenings, a variety of cell-based assays could be employed to investigate its mechanism of action. For example, if the compound were to show anti-proliferative effects in cancer cell lines, subsequent assays could explore its impact on the cell cycle, apoptosis, or specific signaling pathways known to be dysregulated in cancer.
Techniques such as Western blotting could be used to assess changes in the phosphorylation status or expression levels of key signaling proteins. Reporter gene assays could be employed to determine if the compound modulates the activity of specific transcription factors. Such studies would provide valuable insights into the downstream cellular consequences of its interaction with its molecular target(s).
Antimicrobial or Antifungal Mechanistic Investigations (In Vitro)
There are no specific in vitro studies available that investigate the antimicrobial or antifungal mechanism of action of this compound. However, the potential for pyridine derivatives to exhibit antimicrobial properties is well-documented.
A study on a Schiff base ligand, N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, and its metal complexes demonstrated antimicrobial activity against various bacterial species, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. nih.govnih.gov In silico molecular docking studies suggested that these compounds could bind to bacterial proteins, potentially disrupting their function. nih.govnih.gov
Another study synthesized and characterized copper (II) complexes of 2-amino-6-methylpyridine (B158447) and (6-methyl-pyridin-2-ylamino)-acetic acid, which showed antibacterial activity. The complexation with copper was found to enhance this activity.
These findings suggest that this compound could potentially exert antimicrobial effects through mechanisms such as inhibition of essential enzymes, disruption of the cell membrane, or chelation of metal ions crucial for microbial growth. However, experimental validation through in vitro antimicrobial susceptibility testing and mechanistic studies is required to confirm any such activity.
Insecticidal Mode of Action Studies (In Vitro/Agricultural Entomology Research)
While there are no direct in vitro or agricultural entomology studies on the insecticidal mode of action of this compound, its structural similarity to neonicotinoid insecticides warrants a discussion of this potential mechanism.
Neonicotinoids, such as acetamiprid (B1664982) and nitenpyram, are potent insecticides that act as agonists at the insect nicotinic acetylcholine receptors (nAChRs). nih.gov The chloropyridinyl group present in many neonicotinoids is a key structural feature for their high affinity and selective binding to insect nAChRs over vertebrate receptors. This binding leads to the persistent activation of these receptors, causing hyperexcitation of the central nervous system, which results in paralysis and death of the insect.
The catabolism of neonicotinoids like acetamiprid can lead to metabolites that retain the core pyridinyl structure. nih.gov For instance, 1-(6-chloropyridin-3-yl)-N-methylmethanamine is a major intermediate in the degradation of acetamiprid. nih.gov
Given that this compound contains a substituted pyridine ring, it is plausible that it could interact with insect nAChRs. However, the absence of the typical electron-withdrawing group (like chlorine or a nitro group) at the 6-position of the pyridine ring, which is common in many potent neonicotinoids, may significantly influence its binding affinity and insecticidal efficacy. In vitro studies using insect neuronal preparations or expressed insect nAChRs would be necessary to investigate this hypothesis.
Advanced Applications and Potential Research Avenues for 6 Methyl N Propan 2 Yl Pyridin 3 Amine
Application in Catalysis and Organocatalysis (e.g., as a ligand, base)
The aminopyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis and as an organocatalyst. The pyridine (B92270) ring's nitrogen atom acts as an excellent Lewis base to coordinate with metal centers, while the amino group can be modified to tune the steric and electronic environment of the resulting catalyst. nsf.govrsc.org For 6-methyl-N-(propan-2-yl)pyridin-3-amine, the nitrogen atoms on both the pyridine ring and the secondary amine can act as binding sites, potentially forming stable chelate complexes with various transition metals like palladium, rhodium, iridium, iron, and copper. rsc.orgresearchgate.net
The efficacy of such complexes in catalysis is often influenced by the electronic properties of the ligand; electron-donating groups on the pyridine ring tend to increase the basicity and can enhance the catalytic activity of the metal center. acs.orgnih.gov In the case of this compound, the methyl group at the 6-position and the N-isopropyl group are both electron-donating, which could enhance its performance as a ligand. These aminopyridine-metal complexes are known to be effective in reactions such as Atom Transfer Radical Polymerization (ATRP) and various cross-coupling reactions. nsf.govresearchgate.net Research indicates that aminopyridine complexes can be more efficient ATRP catalysts than their iminopyridine counterparts. researchgate.net
As a base, the compound's properties are comparable to other dialkylaminopyridines, which are effective catalysts for esterolysis and acylation reactions. nih.govrsc.orgacs.org The steric hindrance provided by the isopropyl and methyl groups could be advantageous in providing selectivity in certain organocatalytic transformations.
| Catalytic System | Reaction Type | Role of Aminopyridine | Potential Advantage of this compound | Reference |
|---|---|---|---|---|
| Iron(II) Complexes | Atom Transfer Radical Polymerization (ATRP) | N,N-bidentate ligand | Electron-donating groups may increase catalyst activity. | nsf.govresearchgate.net |
| Palladium(II) Complexes | Carbon-carbon cross-coupling | Monodentate or bidentate ligand | Increased ligand basicity can enhance reaction yields. | acs.orgnih.gov |
| Copper(II) Complexes | Henry Reaction (Nitroaldol) | Component of a chiral ligand | Steric bulk could influence stereoselectivity in chiral analogues. | nih.govresearchgate.net |
| Organocatalysis | Acyl Transfer / Esterolysis | Nucleophilic base | Modulated basicity and steric profile for selective catalysis. | rsc.orgacs.org |
A significant area of modern chemistry is asymmetric synthesis, where chiral catalysts are used to produce an excess of one enantiomer of a product. Chiral aminopyridines and their derivatives are well-established as powerful catalysts and ligands in this field. nih.govacs.org While this compound is itself achiral, it serves as a valuable scaffold for the development of chiral analogues.
Chirality can be introduced by modifying the isopropyl group or by creating a chiral center at the carbon adjacent to the amino group. These chiral aminopyridine ligands, often in complex with metals like copper(II), have proven highly effective in reactions such as the asymmetric Henry reaction, yielding products with excellent enantioselectivities (up to 98% ee). nih.govresearchgate.net Even achiral aminopyridines have been shown to act as chiral inducers when crystallized as enantiomorphous crystals, inducing asymmetry in reactions like the Soai autocatalysis. nih.govresearchgate.net This suggests that chiral solid-state forms of this compound or its derivatives could be explored for asymmetric transformations.
Role in Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The aminopyridine moiety is an excellent building block for supramolecular assembly due to its ability to form strong and directional hydrogen bonds. rsc.orgresearchgate.net
The this compound molecule contains both a hydrogen bond donor (the N-H group of the secondary amine) and hydrogen bond acceptors (the lone pairs on the amine and pyridine nitrogens). This functionality allows for predictable self-assembly through N-H···N hydrogen bonds. rsc.orgnih.gov Studies on related N,N′-bis(2-pyridyl)aryldiamines show that these molecules can assemble into well-defined one-dimensional tapes or more complex 2D and 3D networks. rsc.org
The interaction between an aminopyridine and a carboxylic acid is a particularly robust and well-studied supramolecular synthon, forming a cyclic hydrogen-bonded motif. researchgate.netmdpi.com The specific geometry and resulting crystal packing can be tuned by the substituents on both components. The interplay between the donor and acceptor sites in this compound makes it a candidate for forming co-crystals and engaging in host-guest chemistry, where it could bind to specific molecules through a combination of hydrogen bonding and other non-covalent forces. researchgate.net The strength of these intermolecular hydrogen bonds has been shown to increase in the electronically excited state. nih.gov
The functional groups on this compound allow for its incorporation into polymeric structures, either as a monomer or as a functional side group. The catalytic activity of aminopyridine-metal complexes in polymerization reactions, such as ATRP, provides a direct route to hybrid materials where the catalyst is part of the polymer backbone or a pendant group. nsf.gov
Furthermore, multicomponent polymerizations involving aminopyridines, aldehydes, and isocyanides have been developed to create fused heterocyclic polymers. acs.org These materials often exhibit interesting photophysical properties, such as fluorescence, and high thermal stability. By designing appropriate difunctional analogues of this compound, it could be incorporated into such polymers, imparting its specific electronic and steric characteristics to the final material. Another avenue involves using aminopyridines in the synthesis of molecularly imprinted polymers (MIPs), which can be designed for the selective removal of specific pollutants from water. mdpi.com
Sensing and Detection Technologies
Chemosensors are molecules designed to signal the presence of a specific chemical species through a measurable change, often optical. Aminopyridine derivatives have been successfully developed as fluorescent sensors for a variety of analytes, particularly metal ions. nih.govresearchgate.netmdpi.comnih.gov
The mechanism often involves the coordination of the metal ion to the nitrogen atoms of the aminopyridine, which perturbs the electronic structure of the molecule and alters its fluorescence properties. For example, rhodamine-aminopyridine conjugates have been shown to be highly selective and sensitive fluorescent sensors for Fe³⁺ ions in aqueous solutions. researchgate.net Similarly, a sensor based on 3-aminopyridine (B143674) salicylidene has been reported for the detection of Cu(II), Al(III), and Fe(III). mdpi.comnih.gov
Given this precedent, this compound could be functionalized with a fluorophore to create a novel chemosensor. The binding pocket formed by the pyridine and amine nitrogens, along with the steric environment created by the methyl and isopropyl groups, could be leveraged to achieve high selectivity for a target ion. The fluorescence response could be a "turn-off" (quenching) or "turn-on" signal, depending on the design of the sensor-analyte interaction.
Photophysical Properties and Potential Applications (e.g., fluorescence, chemosensors)
The aminopyridine scaffold is inherently fluorescent, and its photophysical properties are highly sensitive to its substitution pattern and environment. nih.govsciforum.netresearchgate.net Unsubstituted 2-aminopyridine, for instance, has a high fluorescence quantum yield of 0.60, making it an attractive core for fluorescent probes. nih.govedinst.com
The emission wavelength and quantum yield of aminopyridine derivatives can be tuned by altering the electronic nature of the substituents. nih.gov Studies on a range of substituted aminopyridines have shown that emission wavelengths can be systematically shifted, and quantum yields can be significantly enhanced through structural modification. nih.govsciforum.net For this compound, the electron-donating alkyl groups are expected to influence its absorption and emission spectra.
This inherent fluorescence and its tunability make the compound a promising platform for developing fluorescent probes and labels for biological imaging. By attaching a reactive group, such as an azide, an aminopyridine fluorophore can be used in "click-and-probe" applications, where the molecule is initially non-fluorescent but becomes highly fluorescent upon reaction with a target biomolecule. nih.gov The solvatochromic behavior of aminopyridines, where their fluorescence spectra shift depending on solvent polarity, further extends their utility as environmental probes. sciforum.net
| Aminopyridine Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Unsubstituted 2-Aminopyridine | ~310 | ~360 | 0.60 | nih.govedinst.com |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 | nih.gov |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.34 | nih.gov |
| (2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol | 335 | 400 | 0.81 | nih.gov |
Future Directions and Emerging Research Frontiers in 6 Methyl N Propan 2 Yl Pyridin 3 Amine Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For 6-methyl-N-(propan-2-yl)pyridin-3-amine and its analogues, these computational tools offer a powerful approach to accelerate the design and prediction of new derivatives with enhanced properties. AI and ML models can be trained on large datasets of existing pyridine (B92270) derivatives to establish quantitative structure-activity relationships (QSAR). nih.govscirp.org These models can then be used to predict the biological activities of novel compounds, such as their potential as enzyme inhibitors or their antimicrobial efficacy.
One of the key advantages of using AI is its ability to identify complex patterns in high-dimensional data that may not be apparent to human researchers. For instance, neural networks and deep learning algorithms can be employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new this compound derivatives, thereby reducing the likelihood of late-stage failures in drug development. mdpi.com Furthermore, generative models can be utilized to design novel pyridinamine structures with desired characteristics, offering a hypothesis-driven approach to compound discovery. The application of these in silico methods can significantly reduce the time and cost associated with the synthesis and screening of new chemical entities. digitellinc.comnih.gov
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Development of models to predict the biological activity of derivatives based on their molecular structure. | Accelerated identification of potent and selective compounds. |
| ADMET Prediction | In silico screening of compounds for favorable pharmacokinetic and safety profiles. | Reduction in late-stage drug development failures. |
| Generative Design | Creation of novel molecular structures with optimized properties. | Discovery of new chemical entities with enhanced efficacy. |
| Target Identification | Prediction of potential biological targets for the compound and its analogues. | Uncovering new therapeutic applications. |
Novel Synthetic Methodologies and Sustainable Chemistry Initiatives for Pyridinamines
The synthesis of substituted pyridinamines is an area of active research, with a growing emphasis on the development of sustainable and efficient methodologies. Future research on this compound will likely focus on green chemistry principles to minimize environmental impact and improve economic feasibility. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of one-pot multicomponent reactions to increase atom economy. nih.gov
Recent advancements in catalysis, such as the use of transition-metal catalysts and photocatalysis, offer new avenues for the synthesis of functionalized pyridines. researchgate.net For the N-alkylation of the parent aminopyridine, greener alternatives to traditional methods are being explored, such as the use of microwave irradiation in aqueous media, which can lead to shorter reaction times and higher yields without the need for hazardous solvents or reagents. rsc.orgresearchgate.net Furthermore, the development of catalytic systems that are recoverable and reusable is a key aspect of sustainable chemistry that can be applied to the synthesis of this compound. google.com
Table 2: Comparison of Synthetic Methodologies for Pyridinamine Synthesis
| Methodology | Advantages | Disadvantages | Relevance to Sustainable Chemistry |
| Traditional Synthesis | Well-established procedures. | Often involves harsh reagents, multiple steps, and significant waste generation. | Low |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Requires specialized equipment. | High |
| Catalytic N-Alkylation | High selectivity and efficiency. | Catalyst cost and recovery can be a concern. | High |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps. | Can be challenging to optimize for complex molecules. | Very High |
Elucidation of Unexplored Mechanistic Pathways (Biological or Chemical)
A deeper understanding of the mechanisms of action of this compound at a molecular level is crucial for its future development. While the specific biological targets of this compound may not yet be fully characterized, the broader class of pyridinamine derivatives has been shown to exhibit a range of biological activities, including enzyme inhibition. For instance, related compounds have been identified as inhibitors of Mycobacterium tuberculosis glutamine synthetase, a key enzyme in nitrogen metabolism. researchgate.netnih.gov
Future research should aim to identify the specific cellular targets and signaling pathways modulated by this compound. This could involve a combination of experimental approaches, such as affinity chromatography and proteomics, to isolate and identify binding partners. Computational methods, including molecular docking and molecular dynamics simulations, can provide insights into the binding modes and interactions of the compound with its putative targets. Elucidating these mechanistic details will be instrumental in optimizing the compound for specific therapeutic applications and in understanding any potential off-target effects.
Exploration of New Application Domains for this compound
The versatile structure of the pyridinamine scaffold suggests that this compound and its derivatives could have applications in a wide range of fields beyond their initial areas of investigation. The pyridine nucleus is a common feature in many pharmaceuticals, and functionalized pyridines are known to possess diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govfrontiersin.org
Future research could explore the potential of this compound in areas such as:
Oncology: As a scaffold for the development of new anticancer agents.
Infectious Diseases: As a starting point for the synthesis of novel antibacterial or antifungal compounds.
Neuroscience: Investigating its potential to modulate the activity of enzymes or receptors in the central nervous system. For example, a related compound, (6-Methylpyridin-2-yl)methylamine, has been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor.
Materials Science: As a building block for the creation of new functional materials with unique electronic or optical properties.
A systematic screening of this compound and a library of its derivatives against a diverse panel of biological targets could uncover new and unexpected therapeutic opportunities.
Interdisciplinary Approaches and Collaborations in Pyridinamine Research
The complexity of modern scientific challenges necessitates a collaborative and interdisciplinary approach. The future of research on this compound will be significantly enhanced by collaborations between chemists, biologists, computational scientists, and clinicians. For example, an innovative pre-competitive virtual screening collaboration was utilized to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, demonstrating the power of such partnerships. nih.gov
Such collaborations can foster a synergistic environment where expertise from different fields can be leveraged to address complex problems. For instance, synthetic chemists can design and create novel derivatives, which are then evaluated by biologists for their activity and mechanism of action. Computational scientists can use the experimental data to build predictive models that guide the next round of synthesis. This iterative cycle of design, synthesis, testing, and modeling can dramatically accelerate the pace of discovery and development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methyl-N-(propan-2-yl)pyridin-3-amine, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 6-methylpyridin-3-amine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization may include:
- Catalyst Screening : Transition-metal catalysts (e.g., CuBr) improve regioselectivity in heterocyclic substitutions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing intermediates.
- Temperature Control : Moderate heating (35–60°C) balances reactivity and side-product formation .
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| CuBr, Cs₂CO₃, DMSO, 35°C, 48h | 17.9 | >95 | |
| K₂CO₃, DMF, 60°C, 24h | ~30* | N/A | (Extrapolated) |
| *Estimated based on analogous reactions. |
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare H and C chemical shifts to analogous pyridine derivatives. For example, the isopropyl group typically shows a doublet near δ 1.2–1.4 ppm (H) and δ 20–25 ppm (C) .
- X-ray Crystallography : Resolve bond angles and spatial arrangement, as demonstrated for structurally related 6-chloro-N-(propan-2-yl)pyridin-2-amine .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ peak at m/z 165.1) .
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer :
- HPLC with UV Detection : Use a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA) to resolve impurities. Retention times should match standards .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.
- Melting Point Consistency : Compare observed values (e.g., 104–107°C for related compounds) to literature .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Methodological Answer : Competing substitution at other pyridine positions can occur. Mitigation strategies include:
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer reactivity to the desired site, followed by reduction .
- Microwave-Assisted Synthesis : Enhances kinetic control, reducing side reactions .
- Computational Modeling : Use DFT calculations to predict reactive sites and transition states .
Q. What mechanisms explain unexpected byproducts in the synthesis of this compound?
- Methodological Answer : Common issues and solutions:
- Overalkylation : Excess isopropyl halide may lead to di-substitution. Monitor stoichiometry and use protecting groups (e.g., Boc for amines) .
- Oxidation : Pyridine rings can oxidize under harsh conditions. Replace oxygenated solvents (e.g., DMF) with degassed alternatives .
- Data Contradiction Example : If NMR shows extra peaks at δ 7.5–8.5 ppm, characterize via LC-MS to identify aromatic byproducts (e.g., dimerization) .
Q. How does the methyl-isopropyl substitution pattern influence biological activity in related compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The methyl group enhances lipophilicity (logP), while the isopropyl amine may engage in hydrogen bonding with biological targets. Compare to fluorinated analogs (e.g., 6-fluoro-N-alkyl pyridines) for improved membrane permeability .
- In Silico Docking : Use software like AutoDock to predict binding affinities to enzymes (e.g., kinases) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light for 4 weeks. Monitor degradation via HPLC.
- Recommended Storage : Argon atmosphere at –20°C in amber vials to prevent oxidation and photodegradation .
Application-Oriented Questions
Q. How can this compound serve as a precursor in drug discovery?
- Methodological Answer :
- Fragment-Based Drug Design : Use the pyridine core as a scaffold for attaching pharmacophores (e.g., sulfonamides for antimicrobial activity) .
- Metal Complexation : Coordinate with transition metals (e.g., Pt, Ru) to develop anticancer agents .
Q. What spectroscopic signatures distinguish this compound from its nitro or halogenated analogs?
- Methodological Answer :
- IR Spectroscopy : Absence of NO₂ stretches (~1520 cm) or C–X (X=Cl, F) vibrations (~600 cm) .
- UV-Vis : Compare λmax shifts caused by electron-withdrawing vs. donating groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
